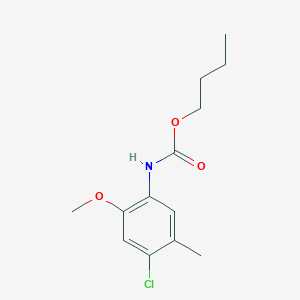

Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

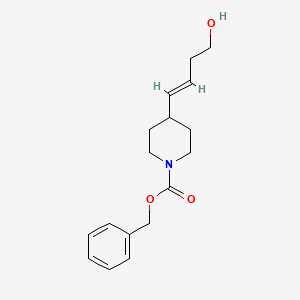

Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chiral Isomers and Biological Activity

Research on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate has highlighted the significance of stereochemistry in biological activity. The S- and R-isomers of synthesized compounds demonstrated varied potency in biological systems, underscoring the importance of chiral synthesis in the development of pharmaceuticals and antimitotic agents (Temple & Rener, 1992).

Directed Lithiation and Functionalization

The study on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate explores a method for the functionalization of compounds, which is critical for creating pharmacologically active molecules or intermediates in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Metabolism of Chloroacetamide Herbicides

Research into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological profiles of carbamate compounds. These studies contribute to understanding the environmental and health impacts of widely used agricultural chemicals (Coleman et al., 2000).

Insecticide Metabolism

The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes has been studied to understand the biochemical transformation and potential resistance mechanisms. Such studies are pivotal for designing more effective and safer insecticides (Douch & Smith, 1971).

Antibacterial Properties

Investigations into the antibacterial properties of biphenyls from Rhynchosia suaveolens, including compounds with methoxy and methyl groups, contribute to the search for new antibacterial agents. This research demonstrates the potential of phenyl carbamates in the development of novel antibiotics (Khan & Shoeb, 1984).

Wirkmechanismus

Target of Action

The primary targets of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate are likely to be the benzylic positions in organic compounds . These positions are particularly reactive due to their resonance stabilization, which allows for various types of reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate interacts with its targets through a series of chemical reactions. For instance, it can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized radical . This radical can then undergo further reactions, such as substitution with other groups .

Biochemical Pathways

The biochemical pathways affected by Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate are likely to involve the formation and rearrangement of carbon-carbon bonds. For example, it may participate in Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds . This reaction involves the transmetalation of organoboron reagents, which could be influenced by the presence of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate .

Result of Action

The molecular and cellular effects of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate’s action would depend on the specific reactions it participates in. For instance, if it undergoes Suzuki–Miyaura cross-coupling, it could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .

Eigenschaften

IUPAC Name |

butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-4-5-6-18-13(16)15-11-7-9(2)10(14)8-12(11)17-3/h7-8H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCPWSKVADGVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=C(C(=C1)C)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2545450.png)

![7-butyl-N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2545453.png)

![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)

![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)

![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2545463.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)